Methyl 6-methoxy-5-methylpyridine-3-carboxylate

Chemical Synthesis Analytical Chemistry Pharmaceutical Intermediates

Lead optimization in DNA damage response (DDR) pathways often lacks high-purity pyridine scaffolds with validated kinase inhibitor potency. Methyl 6-methoxy-5-methylpyridine-3-carboxylate (CAS 234107-97-2) addresses this gap: a trisubstituted building block validated in ATR kinase inhibitor development (derivative IC50: 12.7 nM). - NLT 98% purity and solid form enable precise automated weighing for parallel synthesis. - Methyl ester enables direct amidation without hydrolysis, reducing steps in library synthesis. - Suitable as a reference standard for HPLC/LC-MS method development and as a qualified starting material for GMP intermediate preparation.

Molecular Formula C9H11NO3
Molecular Weight 181.19 g/mol
CAS No. 234107-97-2
Cat. No. B1396625
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 6-methoxy-5-methylpyridine-3-carboxylate
CAS234107-97-2
Molecular FormulaC9H11NO3
Molecular Weight181.19 g/mol
Structural Identifiers
SMILESCC1=CC(=CN=C1OC)C(=O)OC
InChIInChI=1S/C9H11NO3/c1-6-4-7(9(11)13-3)5-10-8(6)12-2/h4-5H,1-3H3
InChIKeyRYHJIMBSUHCONW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 6-methoxy-5-methylpyridine-3-carboxylate (CAS 234107-97-2) for Pharmaceutical R&D and Chemical Synthesis Procurement


Methyl 6-methoxy-5-methylpyridine-3-carboxylate (CAS: 234107-97-2) is a trisubstituted pyridine building block with the molecular formula C9H11NO3 and a molecular weight of 181.19 g/mol . It belongs to the class of 6-methoxy-5-methylnicotinate esters, characterized by a pyridine ring bearing methoxy and methyl groups adjacent to a methyl ester functionality at the 3-position . This substitution pattern creates a differentiated electronic and steric profile that renders the compound particularly valuable as an intermediate in medicinal chemistry programs, notably in kinase inhibitor development .

Workflow
Medicinal chemistry building block for kinase inhibitor synthesis
Selection
Unique 6-methoxy-5-methyl substitution pattern supports SAR exploration
Format
Solid form facilitates precise gravimetric dispensing for small-scale synthesis

Why Methyl 6-methoxy-5-methylpyridine-3-carboxylate Cannot Be Interchanged with Generic Pyridine Analogs


Substituting Methyl 6-methoxy-5-methylpyridine-3-carboxylate with generic pyridine carboxylates—such as the unsubstituted methyl nicotinate (CAS 93-60-7), the 5-methyl-only analog, or the 6-methoxy-only analog (Methyl 6-methoxynicotinate, CAS 26218-80-4 )—is not scientifically valid. The compound's unique 6-methoxy-5-methyl substitution pattern creates a distinct electronic environment that governs its reactivity in cross-coupling reactions and its binding orientation in biological targets. A direct comparison reveals that the presence of the 5-methyl group on Methyl 6-methoxy-5-methylpyridine-3-carboxylate introduces steric hindrance absent in the des-methyl analog (Methyl 6-methoxynicotinate, MW: 167.16 g/mol [1]), which alters metabolic stability and target selectivity in drug discovery applications . The evidence below quantifies these differentiating dimensions that prevent simple analog substitution.

6-methoxy-5-methyl substitution pattern not interchangeable with unsubstituted or mono-substituted pyridine analogs; electronic and steric profiles may alter reactivity and target interactions.
5-methyl group absent in des-methyl analog (Methyl 6-methoxynicotinate); steric hindrance difference may shift metabolic stability and selectivity in biological systems.
Ethyl ester analog is liquid at ambient temperature, affecting weighing accuracy and long-term storage compared to the solid methyl ester form.

Quantitative Differentiation Evidence for Methyl 6-methoxy-5-methylpyridine-3-carboxylate (CAS 234107-97-2)


Physical Form Advantage: Solid vs. Liquid Handling for Weighing Accuracy and Stability

Methyl 6-methoxy-5-methylpyridine-3-carboxylate (CAS 234107-97-2) is supplied as a solid , whereas its ethyl ester analog, Ethyl 6-methoxy-5-methylpyridine-3-carboxylate (CAS 1379029-12-5), is typically supplied as a liquid . Solid physical form confers superior handling properties for precise gravimetric dispensing in milligram-scale reactions and enhances long-term storage stability. The des-methyl analog, Methyl 6-methoxynicotinate (CAS 26218-80-4), is also a solid but lacks the 5-methyl substituent critical for certain structure-activity relationships .

Physical form
Data to verify
Solid (methyl ester) vs. Liquid (ethyl ester analog)
Solid format supports reproducible milligram-scale weighing
Ethyl ester analog CAS 1379029-12-5 is liquid under ambient conditions
Chemical Synthesis Analytical Chemistry Pharmaceutical Intermediates

Purity Specification Tier: NLT 98% Assay Enabling Direct Use in Advanced Intermediates

Multiple suppliers offer Methyl 6-methoxy-5-methylpyridine-3-carboxylate (CAS 234107-97-2) with a purity specification of NLT 98% (Not Less Than 98%) [1]. This specification tier is critical for procurement decisions where the compound is intended for late-stage functionalization in pharmaceutical synthesis. The higher purity grade reduces the risk of impurities interfering with sensitive catalytic cycles or biological assays compared to standard research-grade (95%) material , offering a verifiable quality advantage for users requiring batch-to-batch consistency.

Purity specification
Specification review
NLT 98% (supplier-reported)
Higher assay may reduce impurity-related side reactions
Compared to typical research-grade 95% material
Quality Control Pharmaceutical Intermediates Procurement Specifications

Demonstrated Utility as Key Scaffold in High-Potency ATR Kinase Inhibitors

The 6-methoxy-5-methylpyridine-3-yl moiety serves as a critical structural component in potent ATR kinase inhibitors. A derivative incorporating this exact pyridine ring as a C-ring substituent (4-(6-methoxy-5-methylpyridin-3-yl)-2-[(3R)-3-methylmorpholin-4-yl]-8-(1H-pyrazol-5-yl)-1,7-naphthyridine) demonstrated an IC50 of 12.7 nM against human ATR kinase [1]. This quantitative potency is disclosed in Vertex Pharmaceuticals' patent family (US9549932, US10772893, US11529356 [2]), establishing the scaffold's validated role in generating high-affinity ligands. While direct comparator data for alternative pyridine regioisomers at the same position is not publicly disclosed, the nanomolar potency achieved validates the 6-methoxy-5-methyl substitution pattern as a privileged scaffold for kinase inhibitor design.

ATR kinase inhibitor derivative
Class-level inference
IC50 = 12.7 nM for derivative containing this scaffold
Supports kinase inhibitor SAR exploration; scaffold context from patent-disclosed data
No direct comparator for alternative pyridine regioisomers
Medicinal Chemistry Kinase Inhibitors Oncology ATR Kinase

Ester Leaving Group Reactivity Profile Differentiates from Free Carboxylic Acid for Amide Bond Formation

Methyl 6-methoxy-5-methylpyridine-3-carboxylate (MW: 181.19 g/mol ) contains a methyl ester functional group that serves as a protected form of the carboxylic acid. The corresponding free acid, 6-methoxy-5-methylpyridine-3-carboxylic acid (CAS 1211531-94-0, MW: 167.16 g/mol [1]), is a distinct chemical entity with different solubility and reactivity characteristics. The methyl ester can be selectively hydrolyzed to the acid under basic conditions or directly converted to amides via aminolysis, providing synthetic flexibility that the free acid alone cannot offer . This allows chemists to install the pyridine moiety at different stages of a synthetic sequence with orthogonal protecting group compatibility.

Ester reactivity
Data to verify
Methyl ester (MW 181.19) vs. free acid (MW 167.16)
Methyl ester enables on-demand hydrolysis or direct aminolysis
Free acid (CAS 1211531-94-0) differs in solubility and reactivity
Organic Synthesis Amide Coupling Medicinal Chemistry SAR Studies

High-Value Application Scenarios for Methyl 6-methoxy-5-methylpyridine-3-carboxylate (CAS 234107-97-2)


Medicinal Chemistry: Synthesis of ATR Kinase Inhibitors for Oncology Research

This compound is specifically validated for use in constructing potent ATR kinase inhibitors, with a derivative incorporating the 6-methoxy-5-methylpyridin-3-yl moiety demonstrating an IC50 of 12.7 nM against human ATR [1]. The solid physical form enables precise weighing for the milligram-scale parallel synthesis typical in lead optimization campaigns. Research teams focused on DNA damage response (DDR) pathways and synthetic lethality approaches in oncology should prioritize this specific scaffold based on the patent-disclosed potency data from Vertex Pharmaceuticals' inhibitor programs [2].

Chemical Synthesis: Late-Stage Diversification via Ester Aminolysis

The methyl ester functionality (MW: 181.19 g/mol [1]) enables direct conversion to amides without requiring a separate hydrolysis and coupling step. This is advantageous for library synthesis where the pyridine core needs to be introduced at a late stage with diverse amine partners. The NLT 98% purity specification ensures that byproducts from the aminolysis reaction are minimized, reducing the purification burden for high-throughput chemistry workflows. The solid form facilitates automated weighing on synthesis platforms.

Pharmaceutical Intermediate: High-Purity Building Block for GMP Precursor Synthesis

The availability of NLT 98% purity material [1] positions this compound as a suitable starting material for preparing advanced intermediates destined for GMP manufacturing. Compared to standard 95% purity grades , the higher assay specification reduces the risk of impurity carryover that could affect subsequent regulatory filings. The compound's solid form [2] also simplifies analytical release testing and stability studies required for pharmaceutical intermediate qualification.

Analytical Method Development: Reference Standard Preparation

The well-defined structure, solid physical form [1], and availability at NLT 98% purity make Methyl 6-methoxy-5-methylpyridine-3-carboxylate suitable for use as a reference standard in HPLC and LC-MS method development. It can serve as a system suitability standard for monitoring reactions involving pyridine carboxylate intermediates or as an internal standard for quantifying related substances in pharmaceutical impurity profiling studies.

Application
Selection Property
Validation Focus
Kinase inhibitor medicinal chemistry
6-methoxy-5-methylpyridine scaffold context
Reported ATR inhibitor derivative data; patent context
Late-stage amide library synthesis
Methyl ester for direct aminolysis
Reactivity under aminolysis conditions; purity supporting minimal byproducts
Advanced intermediate preparation
≥98% assay specification
Impurity carryover risk assessment; batch consistency
Analytical reference standard
Defined structure and ≥98% purity
HPLC/LC-MS system suitability; impurity profiling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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